Paromomycin vs. 4,6-Disubstituted Aminoglycosides: Superior Susceptibility Rates Against Carbapenem-Resistant Enterobacteriaceae (CRE)
In a study of 134 CRE clinical strains, paromomycin exhibited significantly higher susceptibility rates compared to 4,6-disubstituted DOS aminoglycosides. Specifically, 64.9% of CRE strains were susceptible to paromomycin (MIC50/MIC90 = 4/>256 μg/mL), whereas only 55.2% were susceptible to amikacin (32/>256 μg/mL), 28.4% to gentamicin (128/>256 μg/mL), and 35.1% to tobramycin (64/>256 μg/mL) [1]. Paromomycin demonstrated a 2.3-fold higher susceptibility rate than gentamicin and 1.8-fold higher than tobramycin in this resistant population.
| Evidence Dimension | Susceptibility rate and MIC50 against CRE clinical strains |
|---|---|
| Target Compound Data | Paromomycin: 64.9% susceptible, MIC50 = 4 μg/mL, MIC90 > 256 μg/mL |
| Comparator Or Baseline | Amikacin: 55.2% susceptible, MIC50 = 32 μg/mL; Gentamicin: 28.4% susceptible, MIC50 = 128 μg/mL; Tobramycin: 35.1% susceptible, MIC50 = 64 μg/mL |
| Quantified Difference | Paromomycin MIC50 is 8-fold lower than gentamicin, 16-fold lower than tobramycin, and 8-fold lower than amikacin. Susceptibility rate advantage: +36.5 percentage points over gentamicin, +29.8 over tobramycin, +9.7 over amikacin. |
| Conditions | Broth microdilution assay; 134 CRE clinical strains (blaNDM, blaKPC-2, blaIMP-4) from multiple Chinese hospitals |
Why This Matters
For laboratories and clinicians managing CRE infections where 4,6-disubstituted aminoglycosides have failed, paromomycin represents a distinct susceptibility option with an 8-fold lower MIC50 than gentamicin.
- [1] Hu Y, Liu L, Zhang X, Feng Y, Zong Z. In Vitro Activity of Neomycin, Streptomycin, Paromomycin and Apramycin against Carbapenem-Resistant Enterobacteriaceae Clinical Strains. Front Microbiol. 2018;9:673. View Source
